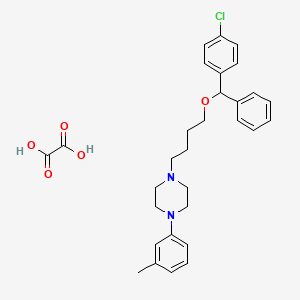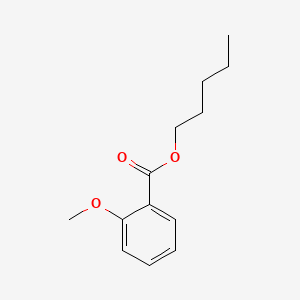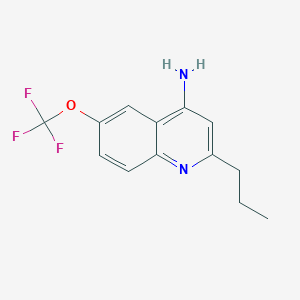
Angimuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bismuth camphocarbonate typically involves the reaction of camphor-derived carboxylic acid with bismuth salts. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired bismuth complex .
Industrial Production Methods: Industrial production of bismuth camphocarbonate involves large-scale reactions in reactors where camphor-derived carboxylic acid is reacted with bismuth nitrate or bismuth chloride. The reaction mixture is then purified through crystallization or precipitation methods to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can undergo substitution reactions where the camphor-derived carboxylate is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products Formed:
Oxidation: Bismuth oxides.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate.
Applications De Recherche Scientifique
Bismuth camphocarbonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its antimicrobial properties and potential use in treating infections.
Medicine: It is used in pharmaceutical formulations for treating sore throats and other minor infections.
Industry: It is used in the production of bismuth-based catalysts and other industrial chemicals
Mécanisme D'action
The mechanism of action of bismuth camphocarbonate involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of microbial growth. It also has anti-inflammatory properties, which help in reducing inflammation and pain associated with infections .
Molecular Targets and Pathways:
Microbial Cell Walls: Bismuth camphocarbonate binds to the cell walls of bacteria, leading to cell lysis.
Inflammatory Pathways: It inhibits the synthesis of prostaglandins, which are involved in the inflammatory response
Comparaison Avec Des Composés Similaires
Bismuth dipropylacetate: Used in similar pharmaceutical applications.
Bismuth subsalicylate: Commonly used in gastrointestinal treatments like Pepto-Bismol
Uniqueness: Bismuth camphocarbonate is unique due to its specific combination of bismuth with camphor-derived carboxylate, which imparts distinct antimicrobial and anti-inflammatory properties. Unlike bismuth subsalicylate, which is primarily used for gastrointestinal issues, bismuth camphocarbonate is more focused on treating minor infections and inflammations .
Propriétés
Numéro CAS |
4154-53-4 |
|---|---|
Formule moléculaire |
C33H46Bi2O11 |
Poids moléculaire |
1036.7 g/mol |
Nom IUPAC |
dibismuth;oxygen(2-);(1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxide |
InChI |
InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;2*+3;;-2/p-4/t3*6-,7+,11+;;;;/m111..../s1 |
Clé InChI |
ZGOJPTKBULDFJW-KKIOWIMLSA-J |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].[OH-].[O-2].[Bi+3].[Bi+3] |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[OH-].[O-2].[Bi+3].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)



![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
